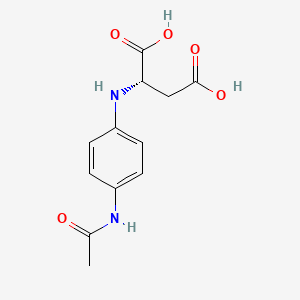![molecular formula C25H33NSe B14185809 11-(4'-Methyl[1,1'-biphenyl]-4-yl)undecyl selenocyanate CAS No. 919488-46-3](/img/structure/B14185809.png)
11-(4'-Methyl[1,1'-biphenyl]-4-yl)undecyl selenocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-(4’-Methyl[1,1’-biphenyl]-4-yl)undecyl selenocyanate is an organic compound that features a selenocyanate group attached to a biphenyl structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the selenocyanate group imparts unique chemical properties that make it a subject of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 11-(4’-Methyl[1,1’-biphenyl]-4-yl)undecyl selenocyanate typically involves the reaction of 4-methylbiphenyl with an appropriate alkylating agent to introduce the undecyl chain. This is followed by the introduction of the selenocyanate group. The reaction conditions often require the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like copper(I) iodide (CuI) to facilitate the formation of the selenocyanate group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
11-(4’-Methyl[1,1’-biphenyl]-4-yl)undecyl selenocyanate can undergo various chemical reactions, including:
Oxidation: The selenocyanate group can be oxidized to form seleninic acids.
Reduction: Reduction reactions can convert the selenocyanate group to selenols or diselenides.
Substitution: The selenocyanate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and nucleophiles like thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents to ensure high yields and selectivity.
Major Products
The major products formed from these reactions include seleninic acids, selenols, diselenides, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
11-(4’-Methyl[1,1’-biphenyl]-4-yl)undecyl selenocyanate has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organoselenium compounds and as a reagent in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antioxidant and anticancer properties.
Medicine: Research has shown that selenocyanate-containing compounds can inhibit the growth of cancer cells, making them potential candidates for anticancer therapies.
Industry: The compound can be used in the development of new materials with unique properties due to the presence of the selenocyanate group.
Mécanisme D'action
The mechanism of action of 11-(4’-Methyl[1,1’-biphenyl]-4-yl)undecyl selenocyanate involves its interaction with cellular targets and pathways. The selenocyanate group can generate reactive oxygen species (ROS) that induce oxidative stress in cells, leading to cell death. This property is particularly useful in targeting cancer cells, which are more susceptible to oxidative damage. The compound may also interact with specific enzymes and proteins, disrupting their normal function and contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Aminophenyl selenocyanate
- 4-(N,N-Dimethylamino)phenyl selenocyanate
- Benzyl selenocyanate
- p-Xylene selenocyanate
Uniqueness
11-(4’-Methyl[1,1’-biphenyl]-4-yl)undecyl selenocyanate is unique due to its specific biphenyl structure and the long undecyl chain, which can influence its chemical reactivity and biological activity. Compared to other selenocyanate compounds, it may exhibit different solubility, stability, and interaction with biological targets, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
919488-46-3 |
|---|---|
Formule moléculaire |
C25H33NSe |
Poids moléculaire |
426.5 g/mol |
Nom IUPAC |
11-[4-(4-methylphenyl)phenyl]undecyl selenocyanate |
InChI |
InChI=1S/C25H33NSe/c1-22-12-16-24(17-13-22)25-18-14-23(15-19-25)11-9-7-5-3-2-4-6-8-10-20-27-21-26/h12-19H,2-11,20H2,1H3 |
Clé InChI |
RXZVPZJLKSXUMX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=CC=C(C=C2)CCCCCCCCCCC[Se]C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,5,6,8,9-Pentachloro-10H-pyrimido[1,2-a][1,8]naphthyridin-10-one](/img/structure/B14185736.png)

![[(4S,5R)-2,2-dimethyl-5-nonadecyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14185753.png)
![(5S)-5-[2-(3-Fluorophenyl)-1-hydroxyethyl]oxolan-2-one](/img/structure/B14185754.png)
![2-Bromo-6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]pyridin-3-amine](/img/structure/B14185765.png)
![N-[2-(4-Hydroxyphenyl)ethyl]-2-methylpropanamide](/img/structure/B14185770.png)


![({1-[4-(Naphthalen-2-yl)phenyl]ethenyl}oxy)(diphenyl)silyl](/img/structure/B14185797.png)

![1-[5-(4-Chlorobenzoyl)-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one](/img/structure/B14185805.png)

![4,5-Dichloro-2-[3-(2-methoxyethoxy)propyl]-1,2-thiazol-3(2H)-one](/img/structure/B14185815.png)
